molecular formula C24H18FN3O2S B2511983 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536706-88-4

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2511983
CAS No.: 536706-88-4
M. Wt: 431.49
InChI Key: YGZIHDIAAWKCTD-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound features a unique structure with a fluorophenyl group, a methoxyphenyl group, and a sulfanyl linkage, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions would be optimized to balance cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of functional groups and structural elements, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2S/c1-30-18-6-4-5-17(13-18)28-23(29)22-21(19-7-2-3-8-20(19)26-22)27-24(28)31-14-15-9-11-16(25)12-10-15/h2-13,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZIHDIAAWKCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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